1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione
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Overview
Description
1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a hydroxyethylamino group attached to a pyrrole-2,5-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole core.
Chlorination: The chloro substituent is added through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylamine reacts with the chlorinated pyrrole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, forming a variety of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-chloro-4-(2-aminoethylamino)pyrrole-2,5-dione: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.
1-Benzyl-3-chloro-4-(2-hydroxypropylamino)pyrrole-2,5-dione: Similar structure but with a hydroxypropylamino group instead of a hydroxyethylamino group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-11(15-6-7-17)13(19)16(12(10)18)8-9-4-2-1-3-5-9/h1-5,15,17H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIEXQJSHIYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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